![molecular formula C9H12N4O2S2 B2404372 ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate CAS No. 1048915-72-5](/img/structure/B2404372.png)
ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate is a chemical compound with the molecular formula C9H12N4O2S2 . It is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds, such as methyl N-(3-substituted thiophen-2-yl)carbamimidothioates, has been reported. These compounds were synthesized in one preparative step from hetero-substituted allenes (methoxy-, 1-ethoxyethoxy-, and 1H-pyrrol-1-ylallenes) and aliphatic, cycloaliphatic, and aromatic isothiocyanates .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom. It also contains carbamimidothioate moieties .Chemical Reactions Analysis
Under electron impact (70 eV) and chemical ionization (reactant gas methane), these compounds decompose mainly via C–N bond cleavage in the carbamimidothioate fragment with charge localization on the imide nitrogen atom .Physical And Chemical Properties Analysis
The average mass of the compound is 272.347 Da and the monoisotopic mass is 272.040161 Da .Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
Research on compounds structurally similar to ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate, like N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, has focused on their molecular structure and hydrogen bonding. Such studies have revealed that these compounds stabilize through intramolecular hydrogen bonding and exhibit certain tautomeric forms, which are significant for their potential applications in various fields, including material science and pharmaceuticals (Dolzhenko et al., 2010).
Synthesis and Derivative Formation
The synthesis of N-arylcarbamates with tetrazole fragment and derivatives, such as ethyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate, illustrates the chemical versatility of these compounds. These synthetic pathways are crucial for developing new molecules with potential applications in medicinal chemistry and drug design (Velikorodov et al., 2014).
Electrophilic Substitution Reactions
Research on directed lithiation of similar carbamate compounds, like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, provides insights into the electrophilic substitution reactions that these compounds can undergo. This is significant for developing synthetic routes to introduce functional groups that can alter the compound's physical, chemical, or biological properties (Smith et al., 2013).
Development of Novel Reagents
Compounds like 2-[(methylsulfonyl)thio]ethyl [N-(N,N-dimethylamino)ethyl]carbamate (MTSAC) have been developed for probing ion channel structure. These types of compounds can significantly contribute to understanding the function and structure of biological molecules, aiding in the development of new drugs or diagnostic tools (Foong et al., 1997).
Direcciones Futuras
Thiophenes and their derivatives constitute one of the most important classes of heterocycles; they are widely used in materials science, pharmacology, medicine, organic synthesis, and other fields of science and technology . Therefore, an important problem is the development of novel methods for one-pot assembly from simple and accessible reagents of new families and classes of functionalized thiophenes, including those containing carbamimidothioate moieties, as promising materials and building blocks for the design of drugs, catalysts, and functional materials for various purposes .
Propiedades
IUPAC Name |
ethyl N-[3-[(E)-(carbamothioylhydrazinylidene)methyl]thiophen-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S2/c1-2-15-9(14)12-7-6(3-4-17-7)5-11-13-8(10)16/h3-5H,2H2,1H3,(H,12,14)(H3,10,13,16)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQGQFVCUFMGR-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CS1)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=CS1)/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)
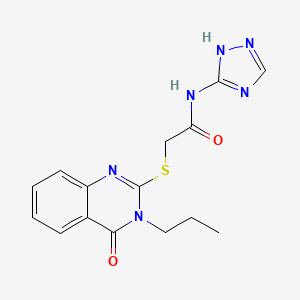
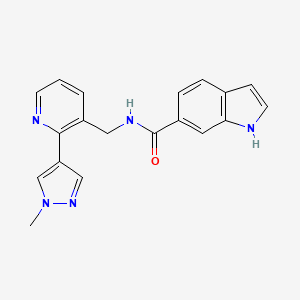
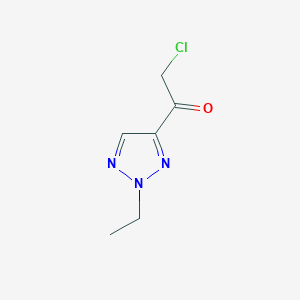
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2404295.png)
![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)
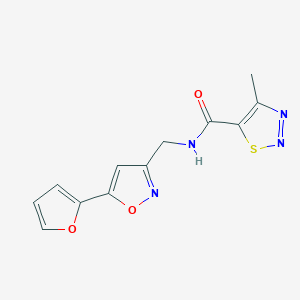
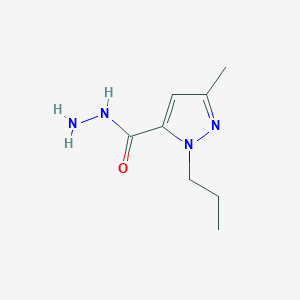
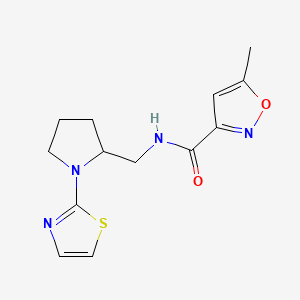
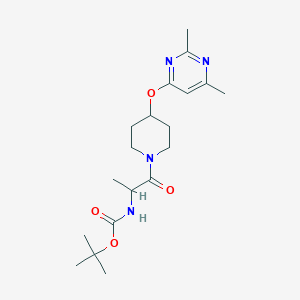
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
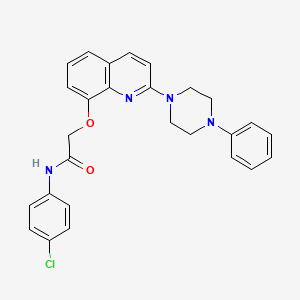

![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)